(4S,2R,3R,5R)-2-[2-chloro-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Description
The compound (4S,2R,3R,5R)-2-[2-chloro-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol (CAS: 1867-73-8, synonyms: 6-methylamino-9-β-D-ribofuranosylpurine) is a purine nucleoside analog with a stereochemically defined oxolane (tetrahydrofuran) core . Its structure features:
- 2-Chloro substitution at the purine ring, enhancing receptor binding specificity.
- 6-Methylamino group, which modulates adenosine receptor (AR) interactions.
- Hydroxymethyl oxolane backbone with (4S,2R,3R,5R) stereochemistry, critical for mimicking endogenous adenosine’s ribose moiety.
This compound is structurally related to adenosine but modified to resist deamination and improve pharmacokinetic properties. Its design aligns with adenosine receptor agonist/antagonist frameworks, targeting receptors like A₁, A₂A, and A₃ .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[2-chloro-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5O4/c1-13-8-5-9(16-11(12)15-8)17(3-14-5)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H,13,15,16)/t4-,6-,7-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBRVFFTXXCAHH-KQYNXXCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459962 | |
| Record name | (4S,2R,3R,5R)-2-[2-chloro-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13406-50-3 | |
| Record name | (4S,2R,3R,5R)-2-[2-chloro-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Structure and Properties
The compound (4S,2R,3R,5R)-2-[2-chloro-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a modified purine derivative with significant biological implications. Its molecular formula is , and it has a molar mass of approximately 315.71 g/mol. The compound is notable for its structural features that include a chloro group and a hydroxymethyl group attached to a purine base.
The biological activity of this compound primarily revolves around its interaction with adenosine receptors and its potential as an antiviral agent. It is believed to act as an adenosine analogue, which can influence various physiological processes by modulating adenosine signaling pathways.
Biological Activities
-
Antiviral Properties :
- Research indicates that derivatives of purine nucleosides exhibit antiviral activity against several viruses, including HIV and herpes simplex virus (HSV). The presence of the chloro and methylamino groups may enhance the compound's efficacy in inhibiting viral replication by mimicking natural substrates involved in nucleic acid synthesis .
- Anti-inflammatory Effects :
- Anticancer Potential :
Case Studies and Research Findings
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests reasonable absorption and distribution characteristics typical of small molecules. However, further studies are necessary to fully understand its metabolism and excretion pathways.
Toxicity assessments indicate that while the compound shows promise in therapeutic applications, careful evaluation is required to determine its safety profile across different dosages and treatment regimens.
Scientific Research Applications
Antiviral Activity
One of the primary applications of this compound is in the development of antiviral agents. Research has indicated that nucleoside analogs can inhibit viral replication by mimicking natural nucleotides. Specifically, studies have shown that this compound exhibits activity against several RNA viruses.
Case Study: Inhibition of Viral Replication
A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited the replication of the influenza virus in vitro. The mechanism was found to involve the incorporation of the analog into viral RNA, leading to defective viral particles.
Anticancer Properties
The compound has also been investigated for its potential anticancer properties. Nucleoside analogs can interfere with DNA synthesis and repair mechanisms in cancer cells.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.
Table 2: Mechanisms of Action
| Mechanism | Description |
|---|---|
| DNA Polymerase Inhibition | Competes with natural nucleotides during DNA synthesis |
| Apoptosis Induction | Triggers programmed cell death in affected cells |
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations:
Substitution at C2: The target compound’s 2-Cl substitution (vs. phenylamino in CV1808 or carboxyethyl in CGS21680) enhances selectivity for A₁/A₃ receptors, as chloro groups reduce polar interactions with A₂A subtypes . 8-Butylthio (Compound 21, ) increases lipophilicity (LogP ~1.5 vs.
Substitution at C6: Methylamino in the target compound provides moderate AR affinity (Ki ~50–100 nM for A₁), whereas bulkier groups (e.g., diethylamino in CAS 55628-45-0) reduce binding due to steric hindrance . Fluorobenzylamino (Compound 10, ) introduces aromaticity, enhancing A₃ receptor selectivity (Ki <10 nM) .
Pharmacological and Functional Comparisons
Table 2: Receptor Affinity and Functional Activity
Key Findings:
- The target compound’s A₁ partial agonism contrasts with CV1808’s A₂A selectivity, suggesting utility in neuropathic pain (A₁ activation reduces neuronal hyperexcitability) .
- A₃ receptor affinity in the target compound (Ki = 120 nM) is weaker than Compound 10 (Ki = 8 nM), highlighting the impact of fluorobenzylamino on A₃ binding .
Q & A
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer: Based on structurally similar purine derivatives (e.g., ), this compound likely requires stringent safety protocols due to acute toxicity (oral, dermal) and ocular/respiratory irritation risks. Key precautions include:
- Personal Protective Equipment (PPE): Wear NIOSH/EN 166-certified goggles, nitrile gloves, and lab coats. Use fume hoods for aerosol prevention .
- Storage: Store in sealed containers in dry, ventilated areas to avoid electrostatic buildup or degradation .
- Emergency Procedures: For spills, use inert adsorbents (e.g., dry sand) and avoid water to prevent dispersion. For exposure, rinse eyes/skin with water for ≥15 minutes and seek medical evaluation .
Q. How can researchers confirm the stereochemical configuration of the compound?
- Methodological Answer: Stereochemical validation requires a combination of:
- NMR Spectroscopy: Compare - and -NMR data with known analogs (e.g., ) to assign axial/equatorial proton configurations in the oxolane ring.
- X-ray Crystallography: Resolve crystal structures to confirm the (4S,2R,3R,5R) configuration .
- Polarimetry: Measure optical rotation and compare with literature values for chiral purine derivatives .
Q. What synthetic routes are reported for analogous chlorinated purine nucleosides?
- Methodological Answer: Synthesis typically involves:
- Glycosylation: Coupling a protected sugar (e.g., oxolane) with a modified purine base using Vorbrüggen or Hilbert-Johnson conditions .
- Selective Chlorination: Introduce the 2-chloro substituent via POCl or PCl under controlled temperatures (0–5°C) .
- Methylamino Functionalization: Use nucleophilic substitution with methylamine in anhydrous DMF .
Advanced Research Questions
Q. How does the 2-chloro-6-methylamino modification impact binding to purinergic receptors?
- Methodological Answer: The 2-chloro group enhances metabolic stability by resisting deamination, while the 6-methylamino moiety may alter receptor affinity. To assess:
- Competitive Binding Assays: Compare IC values against native adenosine in P2Y receptor subtypes (e.g., P2Y, P2Y) using radiolabeled ligands .
- Molecular Dynamics Simulations: Model interactions with receptor binding pockets (e.g., hydrophobic contacts with chloro/methyl groups) .
- Contradiction Note: Some analogs show conflicting activity profiles due to stereochemical variations in the sugar moiety; validate via site-directed mutagenesis .
Q. What analytical strategies resolve stability issues in aqueous buffers?
- Methodological Answer: Hydrolysis of the glycosidic bond or dechlorination may occur under physiological pH. Mitigation strategies include:
- HPLC-MS Stability Studies: Monitor degradation products at 37°C in PBS (pH 7.4) using C18 columns and electrospray ionization .
- Lyophilization: Stabilize the compound in lyophilized form with cryoprotectants (e.g., trehalose) .
- pH Optimization: Adjust buffer pH to 6.0–6.5 to minimize acid-catalyzed decomposition .
Q. How can researchers address contradictory data in cytotoxicity assays?
- Methodological Answer: Discrepancies may arise from cell line specificity or impurity interference. Resolve via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
